(2R,3S,4R,5S)-4-Amino-5-methoxy-2-methyltetrahydrofuran-3-carboxylic acid
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Overview
Description
(2R,3S,4R,5S)-4-Amino-5-methoxy-2-methyltetrahydrofuran-3-carboxylic acid is a complex organic compound with a unique structure that includes an amino group, a methoxy group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5S)-4-Amino-5-methoxy-2-methyltetrahydrofuran-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of protected intermediates to ensure the selective formation of the desired stereoisomers. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5S)-4-Amino-5-methoxy-2-methyltetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the carboxylic acid group may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,4R,5S)-4-Amino-5-methoxy-2-methyltetrahydrofuran-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with various enzymes and receptors. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of certain diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5S)-4-Amino-5-methoxy-2-methyltetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4R,5S)-2,3,4,5-Tetrahydroxyhexanedioic acid
- (2R,3S,4R,5S)-2-(Hydroxymethyl)-2,3,4,5-tetrahydropyran-3,4,5-triol
Uniqueness
What sets (2R,3S,4R,5S)-4-Amino-5-methoxy-2-methyltetrahydrofuran-3-carboxylic acid apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C7H13NO4 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
(2R,3S,4R,5S)-4-amino-5-methoxy-2-methyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C7H13NO4/c1-3-4(6(9)10)5(8)7(11-2)12-3/h3-5,7H,8H2,1-2H3,(H,9,10)/t3-,4-,5-,7+/m1/s1 |
InChI Key |
BBVRQMQCSXHBLA-WYWMIBKRSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@H](O1)OC)N)C(=O)O |
Canonical SMILES |
CC1C(C(C(O1)OC)N)C(=O)O |
Origin of Product |
United States |
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